

Application Notes and Protocols: PROTAC FKBP Degrader-3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC FKBP Degrader-3

Cat. No.: B10828435

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

PROTAC FKBP Degrader-3 is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is a potent degrader of the FK506-Binding Protein (FKBP) family.[1][2] [3] Structurally, it consists of a ligand that binds to FKBP, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3][4] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target FKBP protein.[4] These application notes provide detailed protocols for the proper handling, storage, and preparation of stock solutions of **PROTAC FKBP Degrader-3** to ensure its stability and efficacy in research applications.

Compound Information and Properties

A summary of the key quantitative data and properties of **PROTAC FKBP Degrader-3** is presented in the table below for easy reference.

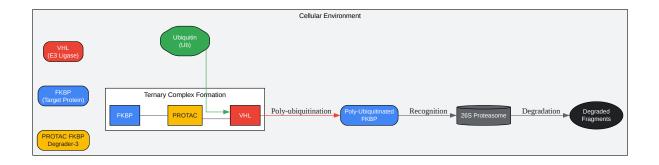


Property	Value	
Product Name	PROTAC FKBP Degrader-3	
CAS Number	2079056-43-0[4]	
Molecular Formula	C68H90N6O17S[4]	
Molecular Weight	1295.54 g/mol [4][5]	
Appearance	Off-white to light yellow solid[1][6]	
Primary Solvent	Dimethyl Sulfoxide (DMSO)[4]	
Maximum Solubility in DMSO	25 mg/mL (19.30 mM)[4]	
Storage (Solid)	-20°C, stored under nitrogen[1][4]	
Storage (Stock Solution)	-80°C (up to 6 months) or -20°C (up to 1 month) [1]	

Mechanism of Action: FKBP Degradation

PROTAC FKBP Degrader-3 operates through the Ubiquitin-Proteasome System (UPS). The molecule simultaneously binds to an FKBP protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to tag the FKBP protein with ubiquitin chains. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





Click to download full resolution via product page

Caption: Mechanism of PROTAC-mediated FKBP degradation.

Experimental Protocols Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol details the steps for reconstituting solid **PROTAC FKBP Degrader-3** to create a high-concentration stock solution, typically 10 mM, in DMSO.

Materials:

- PROTAC FKBP Degrader-3 (solid)
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile, low-adhesion polypropylene microcentrifuge tubes
- Calibrated precision pipettes and sterile tips



- Vortex mixer
- Ultrasonic bath

Procedure:

- Equilibration: Before opening, allow the vial containing the solid compound to equilibrate to room temperature for at least 20-30 minutes. This critical step prevents condensation of atmospheric moisture, which can affect compound stability and weighing accuracy.
- Calculation: Determine the required volume of DMSO to achieve the desired stock concentration. The formula is: Volume (μL) = (Mass (mg) / Molecular Weight (g/mol)) / Concentration (mM) * 1,000,000

For your convenience, a pre-calculated table is provided below.

- Solvent Addition: Using a calibrated pipette, carefully add the calculated volume of DMSO to the vial containing the solid PROTAC FKBP Degrader-3.
- Dissolution: Cap the vial securely and vortex for 2-3 minutes. Visually inspect for any remaining solid particles.
- Sonication (If Required): If the compound does not fully dissolve with vortexing, place the vial in an ultrasonic bath for 5-10 minutes.[1][4] This often facilitates the dissolution of high-concentration solutions.
- Final Inspection: Once the solution is clear and homogenous, the stock solution is ready.
- Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[1][7] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

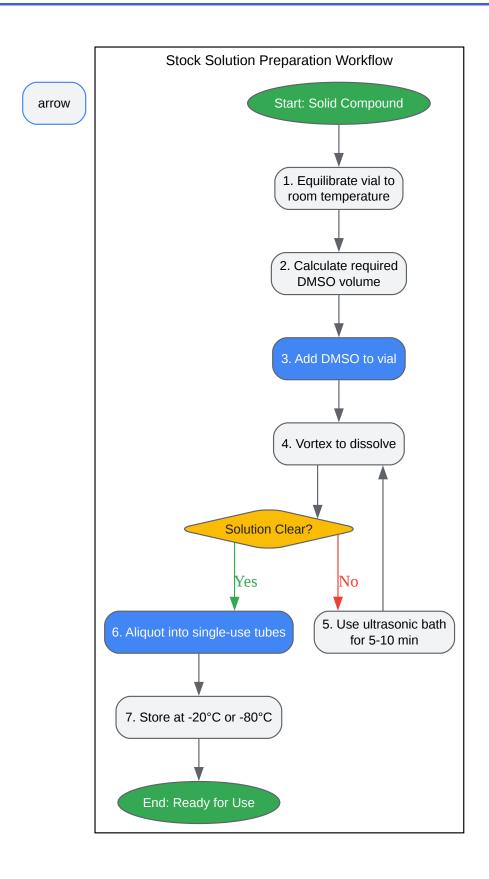
Stock Solution Preparation Table:



Desired Concentration	Mass of Compound	Required Volume of DMSO
1 mM	1 mg	771.9 μL
5 mM	1 mg	154.4 μL
10 mM	1 mg	77.2 μL
1 mM	5 mg	3.86 mL
5 mM	5 mg	771.9 μL
10 mM	5 mg	385.9 μL

Data derived from supplier information.[4]





Click to download full resolution via product page

Caption: Workflow for preparing PROTAC stock solutions.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTAC FKBP Degrader-3, 2079056-43-0 | BroadPharm [broadpharm.com]
- 3. PROTAC FKBP Degrader-3 | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy PROTAC FKBP Degrader-3 (EVT-10960302) [evitachem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: PROTAC FKBP Degrader-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828435#preparing-stock-solutions-of-protac-fkbp-degrader-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com